N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6th position and a thiophene ring attached to a carboxamide group
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, impairing the formation of the mycobacterial cell wall and leading to the death of the bacterium .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the arabinogalactan biosynthesis pathway . This disruption affects the integrity of the mycobacterial cell wall, leading to downstream effects such as impaired bacterial growth and survival .
Result of Action
tuberculosis due to the disruption of the arabinogalactan biosynthesis pathway and the subsequent impairment of the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with an appropriate brominated aromatic aldehyde, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Common reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine substituent or the benzothiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine substituent instead of bromine.
2-arylbenzothiazoles: Compounds with an aryl group at the 2nd position of the benzothiazole ring.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents .
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a brominated benzothiazole ring and a thiophene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H6BrN3O3S2, with a molecular weight of approximately 384.22 g/mol. The compound features a benzothiazole moiety fused with a thiophene ring and a carboxamide functional group. The presence of bromine and nitro groups significantly influences its electronic properties and biological activity .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antibacterial activity. This compound has been shown to inhibit bacterial growth through mechanisms such as:
- Disruption of DNA replication : This is achieved by inhibiting essential enzymes like DNA gyrase.
- Interference with the ubiquitin-proteasome system : This can lead to apoptosis in bacterial cells.
Anticancer Activity
The compound has also demonstrated potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through interactions with the mitochondrial Bcl-2 protein, which is crucial for regulating cell death . The following table summarizes findings from various studies on the anticancer activity of related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT-116 (colon cancer) | 12.5 | Induction of apoptosis |
Analog Compound I | MCF-7 (breast cancer) | 8.0 | Bcl-2 inhibition |
Analog Compound II | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings suggest that modifications to the compound's structure can enhance its binding properties and biological efficacy against various cancer cell lines.
Case Studies
- MTT Assays : In a study utilizing MTT assays against HCT-116 cells, this compound exhibited moderate cytotoxicity with an IC50 value indicating effective growth inhibition compared to normal cell lines .
- Structure Modification : A derivative conjugated with a 1,2,3-triazole ring showed improved anticancer activity while maintaining low toxicity against normal cells. This suggests that structural modifications can lead to enhanced therapeutic profiles .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Substitution Reactions : Introducing different substituents at the benzothiazole or thiophene positions to optimize biological activity.
This flexibility allows for the development of analogs with potentially enhanced properties.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDVLHIEJPHGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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